Boc-D-Alg(Boc)2-OH
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Overview
Description
. This compound is commonly used in organic synthesis, particularly in the field of peptide chemistry, due to its ability to protect amino groups.
Preparation Methods
The synthesis of Boc-D-Alg(Boc)2-OH typically involves the protection of amino acids using tert-butoxycarbonyl (Boc) groups. The main method of Boc protection is the use of Boc anhydride. Bases like triethylamine or sodium hydroxide are sometimes used, depending on the system . The reaction involves the nucleophilic attack of the amine on the electrophilic anhydride, resulting in the formation of the Boc-protected amino acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Boc-D-Alg(Boc)2-OH undergoes various types of chemical reactions, including:
Substitution Reactions: The Boc groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid.
Oxidation and Reduction Reactions:
Hydrolysis: The Boc groups are stable under basic conditions but can be hydrolyzed under acidic conditions.
Common reagents used in these reactions include Boc anhydride for protection and trifluoroacetic acid for deprotection . The major products formed from these reactions are the deprotected amino acids and the corresponding Boc-protected intermediates.
Scientific Research Applications
Boc-D-Alg(Boc)2-OH has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Boc-D-Alg(Boc)2-OH primarily involves the protection of amino groups. The Boc group protects amines as less reactive carbamates in organic synthesis and is deprotected with acid . The protection mechanism involves the nucleophilic attack of the amine on the Boc anhydride, forming a stable carbamate . The deprotection mechanism involves protonation of the Boc group, leading to fragmentation and release of the free amine .
Comparison with Similar Compounds
Boc-D-Alg(Boc)2-OH is similar to other Boc-protected amino acids, such as Boc-Arg(Boc)2-OH and Boc-Gly(Boc)2-OH . These compounds share the common feature of Boc protection, which provides stability under basic conditions and allows for selective deprotection under acidic conditions . The uniqueness of this compound lies in its specific structure and the presence of multiple Boc groups, which can provide additional protection and stability in synthetic applications .
Similar compounds include:
- Boc-Arg(Boc)2-OH
- Boc-Gly(Boc)2-OH
- Boc-Lys(Boc)2-OH
These compounds are widely used in peptide synthesis and other applications where selective protection and deprotection of amino groups are required .
Properties
Molecular Formula |
C19H34N4O8 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(2R)-3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C19H34N4O8/c1-17(2,3)29-14(26)21-11(12(24)25)10-20-13(22-15(27)30-18(4,5)6)23-16(28)31-19(7,8)9/h11H,10H2,1-9H3,(H,21,26)(H,24,25)(H2,20,22,23,27,28)/t11-/m1/s1 |
InChI Key |
KNFDNRSWAHJRET-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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